2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile
Description
IUPAC Nomenclature and CAS Registry Number Interpretation
The systematic name 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile follows IUPAC conventions for polycyclic heteroaromatic systems. The parent structure is cyclohepta[b]pyridine , a seven-membered carbocycle fused to a pyridine ring at positions 2 and 3 (bridging the "b" edge). The numbering begins at the pyridine nitrogen, proceeding clockwise around the fused system.
The substituents are prioritized as follows:
- 3-Carbonitrile : A cyano group at position 3 of the pyridine ring.
- 2-{[(4-Nitrophenyl)methyl]sulfanyl} : A sulfanyl (-S-) group at position 2, bonded to a 4-nitrobenzyl moiety.
The CAS Registry Number for this compound is not explicitly documented in publicly available databases as of May 2025. Structural analogs, such as 2-amino-4-(2-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile (CAS 624616), demonstrate similar naming patterns for the cyclohepta[b]pyridine core.
Molecular Geometry and Conformational Analysis of the Cyclohepta[b]pyridine Core
The cyclohepta[b]pyridine system adopts a non-planar conformation due to steric strain in the seven-membered ring. Key geometric parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Ring puckering | Chair-like with axial substituents | |
| Bond angles (C-N-C) | ~120° (pyridine) to ~109.5° (aliphatic) | |
| Torsional strain | Minimized through conjugation |
The fused pyridine ring enforces partial aromaticity, while the cycloheptane segment exhibits flexibility. X-ray crystallography of related compounds (e.g., CAPD-3 derivatives) reveals that substituents at positions 2 and 3 induce slight distortions in the polycyclic framework. The sulfanyl group at position 2 adopts an equatorial orientation to minimize steric clashes with the 3-cyano group.
Electronic Structure of the 4-Nitrobenzylsulfanyl Substituent
The 4-nitrobenzylsulfanyl group significantly alters the electronic properties of the parent scaffold:
Density functional theory (DFT) calculations on analogous systems show that the nitro group reduces electron density at the sulfur atom by 18–22%, polarizing the C-S bond. This polarization facilitates charge transfer interactions with the pyridine nitrogen, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to non-nitrated analogs.
Tautomeric Possibilities in the Polycyclic Framework
Tautomerism in this compound is constrained by the rigid cyclohepta[b]pyridine core. Potential tautomeric forms include:
| Tautomer | Stability Ranking | Key Feature |
|---|---|---|
| Keto form | Most stable | Aromatic pyridine ring preserved |
| Enol form | Higher energy | Disrupted conjugation; rare |
The 3-cyano group stabilizes the keto form through resonance: $$ \text{C≡N} \leftrightarrow \text{C—N}^+ \equiv \text{C}^- $$ This resonance withdraws electron density from the adjacent carbon, disfavoring enolization. Substituent effects from the 4-nitrobenzylsulfanyl group further inhibit tautomerism by reducing basicity at the pyridine nitrogen.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-11-15-10-14-4-2-1-3-5-17(14)20-18(15)24-12-13-6-8-16(9-7-13)21(22)23/h6-10H,1-5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCMJJUYBQGICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC3=CC=C(C=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., thiols for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Ring Size : The cyclohepta[b]pyridine core (7-membered ring) in the target compound offers greater steric flexibility compared to cyclopenta[b]pyridine (5-membered ring) derivatives .
- Sulfanyl Linkers : The sulfanyl group in the target compound is bonded to a 4-nitrophenylmethyl group, whereas analogs feature oxoethyl or trifluoromethylbenzyl linkers, altering solubility and steric bulk.
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Analysis :
- The target compound’s IR spectrum would likely show a strong CN stretch (~2200 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520, 1340 cm⁻¹) based on analog data .
- The cyclohepta[b]pyridine core in exhibits a collision cross-section (CCS) of 137.5–153.0 Ų , suggesting moderate polarity and compact conformation .
Biological Activity
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile (CAS No. 361984-48-7) is an organic compound characterized by its complex structure that includes a nitrophenyl group, a sulfanyl group, and a cyclohepta[b]pyridine ring system. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and vasorelaxant properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.4 g/mol. The structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N3O2S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer).
- IC50 Values : The compound exhibited an IC50 of approximately 4.55 mM against MCF-7 cells and 9.87 mM against MDA-MB 231 cells .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase. Flow cytometry analysis indicated an increase in the pre-G1 phase cell population from 1.74% to 26.97% after treatment with the compound at a concentration of 4.55 mM for 24 hours .
Vasorelaxant Activity
In addition to its anticancer properties, this compound has been investigated for its vasorelaxant effects:
- Mechanism : It is suggested that the compound may act through endothelial-dependent mechanisms, promoting relaxation of vascular smooth muscle.
- Research Findings : Preliminary results indicate that derivatives similar to this compound can stimulate vasodilation in isolated blood vessels .
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Comparative Analysis :
Q & A
Q. What are the recommended synthetic pathways for preparing 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step route involving cyclization of pyridine precursors and sulfanyl group introduction. A domino reaction approach, as seen in similar heterocyclic systems (e.g., ), may be adapted to assemble the cyclohepta[b]pyridine core. Post-synthesis, reverse-phase HPLC or column chromatography (C18 stationary phase) is recommended for purification. Purity validation should combine TLC (silica gel, ethyl acetate/hexane 3:7) and LC-MS (ESI+ mode) to detect residual solvents or intermediates .
Q. How should spectroscopic data (NMR, IR) be interpreted to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic proton signals for the 4-nitrophenyl group (δ 8.2–8.4 ppm, doublets) and pyridine protons (δ 7.5–8.0 ppm). The cyclohepta ring protons will appear as multiplets (δ 1.5–3.0 ppm) due to ring strain.
- ¹³C NMR : The nitrile carbon (C≡N) typically resonates at δ 115–120 ppm, while the sulfanyl-linked methylene group (SCH₂) appears at δ 35–40 ppm.
- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) confirm functional groups. Compare with analogous compounds in and for validation .
Q. What solvent systems are optimal for studying the compound’s solubility and stability?
- Methodological Answer : Preliminary solubility screening in DMSO, acetonitrile, and THF is advised. Stability studies (via HPLC monitoring) should assess degradation under acidic/basic conditions (pH 2–12) and UV exposure. For aqueous solubility, use co-solvents like PEG-400 ( recommends similar protocols for sulfanyl derivatives) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic effects of the nitro group on sulfanyl reactivity. Compare HOMO-LUMO gaps with similar structures (e.g., ).
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or kinases. The nitro group may participate in π-π stacking or hydrogen bonding, as observed in ’s pharmacophore models .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related sulfanyl-pyridine derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell line passage numbers) to minimize variability.
- Meta-Analysis : Cross-reference data from (cyclohepta derivatives) and (pyrido-pyrimidines) to identify substituent-dependent trends. For example, the nitro group’s electron-withdrawing effects may reduce metabolic stability compared to bromophenyl analogs () .
Q. How can reaction kinetics be studied to optimize selective functionalization of the sulfanyl group?
- Methodological Answer : Monitor sulfanyl oxidation or alkylation using stopped-flow UV-Vis spectroscopy. For example, track thiolate intermediate formation (λmax ~260 nm) under varying pH and temperature. Compare kinetic profiles with ’s triazolo-pyridine studies, noting steric hindrance from the cyclohepta ring .
Experimental Design & Data Analysis
Designing a structure-activity relationship (SAR) study for this compound’s potential kinase inhibition:
- Methodological Framework :
Core Modifications : Synthesize analogs with variations in the nitrophenyl (e.g., replace NO₂ with CN or CF₃) and cyclohepta ring size (e.g., cyclohexa vs. cycloocta).
Assay Selection : Use a panel of 10–15 kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays. Include positive controls (e.g., staurosporine) and validate with SPR for binding affinity.
Data Interpretation : Apply multivariate analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Reference ’s SAR workflow for heterocyclic systems .
Q. How to analyze environmental fate using the compound’s physicochemical properties?
- Methodological Answer :
- LogP Estimation : Use the Crippen method (via ChemAxon) to predict hydrophobicity. Experimental validation via shake-flask method (octanol/water).
- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze photoproducts via HRMS. Compare degradation pathways with nitroaromatic compounds in ’s environmental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
